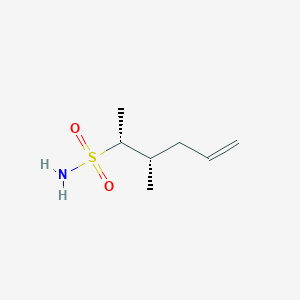

(2R,3S)-3-methylhex-5-ene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3S)-3-methylhex-5-ene-2-sulfonamide is an organic compound characterized by its unique stereochemistry and functional groups. This compound contains a sulfonamide group, which is known for its presence in various pharmaceuticals and agrochemicals. The stereochemistry, indicated by the (2R,3S) configuration, plays a crucial role in its chemical behavior and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-methylhex-5-ene-2-sulfonamide typically involves several steps, starting from readily available starting materials. One common method involves the following steps:

Formation of the Alkene: The initial step involves the formation of the hex-5-ene backbone through an elimination reaction. This can be achieved by dehydrohalogenation of a suitable precursor, such as 3-methylhex-5-ene-2-ol, using a strong base like potassium tert-butoxide.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the alkene with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and high yields.

化学反応の分析

Types of Reactions

(2R,3S)-3-methylhex-5-ene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, typically at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.

Substitution: Alkyl halides in the presence of a base like sodium hydride, in an aprotic solvent such as dimethylformamide.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: N-substituted sulfonamides.

科学的研究の応用

Scientific Research Applications

(2R,3S)-3-methylhex-5-ene-2-sulfonamide is primarily utilized as a chemical building block in the synthesis of other compounds. While specific case studies and comprehensive data tables are not available in the search results, the compound's role as a building block suggests its involvement in creating more complex structures for various research purposes.

Inhibition of Myeloid Cell Leukemia 1 (Mcl-1) Protein

Several patents and patent applications refer to the use of compounds, including sulfonamide derivatives, to inhibit the myeloid cell leukemia 1 (Mcl-1) protein . Mcl-1 is a protein that prevents cancer cells from undergoing programmed cell death, allowing them to survive despite widespread genetic damage .

Compounds that inhibit Mcl-1:

- The patent application US20170088560A1 discusses compounds that inhibit Mcl-1 protein, which can be used in treating diseases or conditions such as cancer .

- The compounds can be administered orally, rectally, parenterally, or via other methods .

- The treatment of cancer may involve administering a therapeutically effective amount of the compound, potentially with other pharmaceutically active compounds like carfilzomib .

- The cancers that can be treated include hematologic malignancies, breast cancer, colorectal cancer, skin cancer, melanoma, ovarian cancer, kidney cancer, lung cancer, lymphoma, myeloma, and leukemia .

作用機序

The mechanism of action of (2R,3S)-3-methylhex-5-ene-2-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

類似化合物との比較

Similar Compounds

(2R,3S)-3-methylhex-5-ene-2-amine: Similar structure but lacks the sulfonamide group.

(2R,3S)-3-methylhex-5-ene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

(2R,3S)-3-methylhex-5-ene-2-thiol: Contains a thiol group instead of a sulfonamide group.

Uniqueness

(2R,3S)-3-methylhex-5-ene-2-sulfonamide is unique due to its specific stereochemistry and the presence of the sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

生物活性

(2R,3S)-3-methylhex-5-ene-2-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Sulfonamides are known for their diverse pharmacological profiles, including antibacterial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Sulfonamides generally exert their biological effects by inhibiting the synthesis of folic acid in bacteria, which is essential for nucleic acid synthesis. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), a substrate required for folate synthesis. While the specific mechanism of this compound is not fully elucidated, its structural characteristics suggest it may interact with similar pathways.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Below are key findings related to its activity:

Antimicrobial Activity

Sulfonamides are primarily known for their antibacterial properties. Studies have shown that compounds within this class can inhibit the growth of various bacterial strains. The specific antimicrobial efficacy of this compound against different pathogens remains to be thoroughly investigated.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antitumor activity. For instance, a related compound demonstrated IC50 values of 0.17 µM against A549 lung cancer cells and 0.05 µM against MDA-MB-231 breast cancer cells . Although direct data on this compound is limited, its structural similarities to other active sulfonamides suggest potential antitumor effects.

Case Studies and Experimental Findings

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | 7j | A549 | 0.17 | Cell cycle arrest in G2/M phase |

| Study 1 | 7j | MDA-MB-231 | 0.05 | Induction of apoptosis |

| Study 1 | 7j | HeLa | 0.07 | Apoptotic pathway activation |

Toxicity and Safety Profile

In toxicity assessments, compounds similar to this compound have shown varying degrees of organ toxicity. For example, at higher doses in murine models, liver and kidney damage was noted . Understanding the safety profile is crucial for further development as a therapeutic agent.

特性

IUPAC Name |

(2R,3S)-3-methylhex-5-ene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-4-5-6(2)7(3)11(8,9)10/h4,6-7H,1,5H2,2-3H3,(H2,8,9,10)/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSITWXGPHLSLB-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)C(C)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC=C)[C@@H](C)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。